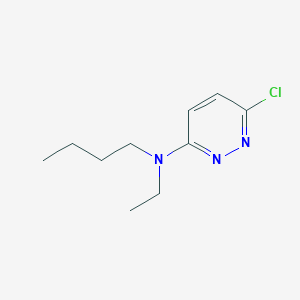

N-butyl-6-chloro-N-ethylpyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-6-chloro-N-ethylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN3/c1-3-5-8-14(4-2)10-7-6-9(11)12-13-10/h6-7H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYMSUGASOSIMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of N Butyl 6 Chloro N Ethylpyridazin 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For N-butyl-6-chloro-N-ethylpyridazin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

While specific experimental spectra for this compound are not publicly available, a detailed analysis based on established chemical shift principles and data from analogous structures allows for a reliable prediction of the expected NMR data.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and butyl groups, as well as the protons on the pyridazine (B1198779) ring. The electron-withdrawing nature of the chloro- and amino-substituted pyridazine ring will influence the chemical shifts of the adjacent alkyl protons.

The two protons on the pyridazine ring are expected to appear as doublets in the aromatic region, typically between δ 6.5 and 7.5 ppm, due to coupling with each other. The protons of the N-ethyl and N-butyl groups will be found in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂-) will be deshielded compared to the other methylene and methyl protons of the alkyl chains.

Expected ¹H NMR Chemical Shifts:

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Pyridazine-H | Doublet | 7.0 - 7.5 |

| Pyridazine-H | Doublet | 6.7 - 7.2 |

| N-CH₂ (Ethyl) | Quartet | 3.4 - 3.8 |

| N-CH₂ (Butyl) | Triplet | 3.3 - 3.7 |

| CH₂ (Butyl) | Multiplet | 1.5 - 1.8 |

| CH₂ (Butyl) | Multiplet | 1.2 - 1.5 |

| CH₃ (Ethyl) | Triplet | 1.1 - 1.4 |

| CH₃ (Butyl) | Triplet | 0.8 - 1.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the this compound molecule. The carbon atoms of the pyridazine ring are expected to resonate in the downfield region (δ 110-160 ppm). The carbon atom bearing the chlorine (C-Cl) will be significantly deshielded, as will the carbon atom attached to the amino group (C-N). The alkyl carbons will appear in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C-Cl (Pyridazine) | 155 - 160 |

| C-N (Pyridazine) | 150 - 155 |

| CH (Pyridazine) | 125 - 135 |

| CH (Pyridazine) | 115 - 125 |

| N-CH₂ (Ethyl) | 45 - 55 |

| N-CH₂ (Butyl) | 40 - 50 |

| CH₂ (Butyl) | 28 - 35 |

| CH₂ (Butyl) | 18 - 25 |

| CH₃ (Ethyl) | 10 - 15 |

| CH₃ (Butyl) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Determination

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent methylene and methyl protons of the ethyl and butyl groups, and between the two protons on the pyridazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the ethyl and butyl groups to the nitrogen atom and, in turn, the nitrogen's attachment to the pyridazine ring. For example, correlations would be expected between the N-CH₂ protons and the C-N carbon of the pyridazine ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₆ClN₃), the molecular ion peak ([M]⁺) would be expected at m/z 213, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several characteristic pathways:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. This would lead to the loss of an ethyl radical (•CH₂CH₃, 29 u) or a propyl radical (•CH₂CH₂CH₃, 43 u) from the butyl chain, resulting in fragment ions at m/z 184 and m/z 170, respectively.

Loss of the butyl chain: Cleavage of the N-butyl bond could result in the loss of a butyl radical (•C₄H₉, 57 u), leading to a fragment at m/z 156.

Cleavage of the pyridazine ring: The pyridazine ring itself can undergo fragmentation, although this is often more complex.

Expected Major Fragments in Mass Spectrum:

| m/z | Proposed Fragment |

| 213/215 | [M]⁺ (Molecular ion) |

| 184/186 | [M - C₂H₅]⁺ |

| 170/172 | [M - C₃H₇]⁺ |

| 156/158 | [M - C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the alkyl groups, the C=N and C=C bonds of the aromatic pyridazine ring, and the C-N and C-Cl bonds.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1550-1650 | C=N and C=C stretch | Pyridazine ring |

| 1450-1480 | C-H bend | Alkyl (CH₂, CH₃) |

| 1200-1350 | C-N stretch | Aryl-amine |

| 1000-1100 | C-Cl stretch | Aryl-halide |

The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine group.

X-ray Crystallographic Analysis of Pyridazine Frameworks for Bond Lengths and Angles

While a specific crystal structure for this compound is not available in the public domain, analysis of published X-ray crystallographic data for related 6-chloropyridazine derivatives provides valuable insights into the expected geometric parameters of the pyridazine ring.

Studies on various substituted pyridazine frameworks reveal that the six-membered ring is generally planar. The bond lengths and angles are influenced by the nature and position of the substituents.

Typical Bond Lengths and Angles in a Substituted Pyridazine Ring:

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| N-N | 1.33 - 1.35 | C-N-N | 118 - 122 |

| C-N | 1.32 - 1.34 | N-N-C | 118 - 122 |

| C-C | 1.38 - 1.42 | N-C-C | 120 - 124 |

| C-Cl | 1.72 - 1.76 | C-C-C | 116 - 120 |

The C-Cl bond length is consistent with that of a chlorine atom attached to an sp²-hybridized carbon. The bond angles within the ring deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the two adjacent nitrogen atoms and the influence of substituents. The N-butyl and N-ethyl groups would be expected to adopt a conformation that minimizes steric hindrance with the pyridazine ring and with each other.

Mechanistic Studies and Reactivity Profiles of N Butyl 6 Chloro N Ethylpyridazin 3 Amine

Exploration of Reaction Mechanisms Involving the Pyridazine (B1198779) Ring System

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, exhibits a chemistry that is significantly influenced by its electron-deficient (π-deficient) nature. This inherent electronic characteristic is a consequence of the electronegative nitrogen atoms withdrawing electron density from the carbon atoms of the ring. As a result, the pyridazine core is generally deactivated towards electrophilic aromatic substitution, which typically requires harsh reaction conditions. researchgate.netquora.com Conversely, the ring is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogens.

Common reaction mechanisms involving the pyridazine system include:

Nucleophilic Aromatic Substitution (SNAr): This is a predominant reaction pathway for pyridazines, especially when substituted with good leaving groups like halogens. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the two adjacent nitrogen atoms helps to stabilize this intermediate, facilitating the substitution.

Electrophilic Substitution: While less common, electrophilic substitution on the pyridazine ring can occur, typically requiring highly activating substituents on the ring or very reactive electrophiles. researchgate.net The π-deficient character of the ring makes it less nucleophilic than benzene. researchgate.net

Reactions at Ring Nitrogen Atoms: The lone pairs of electrons on the nitrogen atoms allow for reactions such as protonation, N-alkylation, N-oxidation, and N-amination. researchgate.net

Cycloaddition Reactions: Pyridazine derivatives can participate in cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, where the electron-poor pyridazine acts as the diene. researchgate.net

The reactivity and the preferred reaction pathway of a substituted pyridazine are further modulated by the electronic properties of its substituents.

Influence of Substituents on Pyridazine Reactivity

The reactivity of the N-butyl-6-chloro-N-ethylpyridazin-3-amine molecule is a composite of the electronic effects of its various substituents on the pyridazine core. These substituents—a chlorine atom and a dialkylamino group—exert distinct and sometimes opposing influences on the electron density of the ring.

The chlorine atom at the 6-position of the pyridazine ring plays a crucial role in modulating the ring's reactivity. Its effects can be understood through two primary electronic contributions:

Mesomeric (Resonance) Effect (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect is electron-donating. However, for halogens, the inductive effect is generally considered to be stronger and more influential on aromatic reactivity than the mesomeric effect.

The net effect of the chlorine substituent at the 6-position is the significant deactivation of the pyridazine ring towards electrophiles and, conversely, strong activation towards nucleophilic attack at the carbon atom bearing the chlorine. The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions. clockss.org

The N-butyl-N-ethylamino group at the 3-position has a pronounced influence on the electronic properties of the pyridazine ring, primarily through a strong electron-donating mesomeric effect.

Mesomeric Effect (+M): The nitrogen atom of the amino group has a lone pair of electrons that can be delocalized into the pyridazine ring. This donation of electron density into the π-system increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the amino group. This effect is known as ring activation.

Therefore, the dialkylamino group is a powerful activating group, which counteracts the deactivating effects of the ring nitrogens and the chlorine atom. This activation can facilitate electrophilic substitution reactions that would otherwise be difficult on an unsubstituted or only halogen-substituted pyridazine ring. rsc.org

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on Ring Electron Density |

| Chlorine | 6 | -I (Strongly withdrawing) | +M (Weakly donating) | Net Withdrawing (Deactivating) |

| N-butyl-N-ethylamino | 3 | -I (Weakly withdrawing) | +M (Strongly donating) | Net Donating (Activating) |

Investigation of Nucleophilic and Electrophilic Substitution Reactions on the Pyridazine Core

The combined electronic influences of the chloro and dialkylamino substituents, along with the inherent properties of the pyridazine nucleus, dictate the molecule's behavior in substitution reactions.

Nucleophilic Substitution:

The pyridazine ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The primary site for this reaction is the C-6 position. Several factors contribute to this high reactivity:

The electron-withdrawing nature of the two adjacent ring nitrogen atoms reduces electron density across the ring.

The strong inductive effect of the chlorine atom at C-6 further polarizes the C-Cl bond, making the carbon atom more electrophilic.

The chlorine atom is a good leaving group.

Nucleophiles will readily attack the C-6 position, displacing the chloride ion. The reaction is facilitated by the ability of the pyridazine ring to stabilize the intermediate Meisenheimer complex. This type of reaction is common for halopyridazines. wur.nlacs.org

Electrophilic Substitution:

Electrophilic aromatic substitution on this molecule is more complex due to the competing electronic effects. The pyridazine ring itself is strongly deactivated towards electrophiles. researchgate.net However, the potent +M effect of the N-butyl-N-ethylamino group at C-3 significantly activates the ring. This activating group directs incoming electrophiles to the positions ortho and para to it.

The position ortho to the amino group is C-4.

The position para to the amino group is C-6.

Acid-Base Equilibrium and Protonation Behavior of this compound

The presence of three nitrogen atoms, each with a lone pair of electrons, imparts basic properties to this compound. The site of protonation in an acidic medium is determined by the relative basicity of these nitrogen atoms. The basicity is, in turn, influenced by the electronic environment and hybridization of each nitrogen. libretexts.orgyoutube.com

The potential sites for protonation are:

N-1 and N-2 (Ring Nitrogens): The lone pairs on the pyridazine ring nitrogens are in sp2 hybrid orbitals. These nitrogens are generally the most basic sites in simple pyridazine systems. researchgate.netnih.gov Their basicity is reduced by the electron-withdrawing effect of the adjacent nitrogen and the C-6 chlorine atom.

N-3 (Exocyclic Amino Nitrogen): The lone pair on the exocyclic amino nitrogen is also available for protonation. However, this lone pair is involved in resonance with the aromatic ring, which delocalizes the electron density and reduces its availability for protonation. This delocalization makes the exocyclic amino group significantly less basic than a comparable aliphatic amine.

Between the two ring nitrogens, N-1 is likely to be the more basic and thus the preferred site of protonation. The N-butyl-N-ethylamino group at C-3 donates electron density into the ring, which would increase the basicity of the adjacent N-2 atom. Conversely, the chlorine atom at C-6 withdraws electron density, decreasing the basicity of the adjacent N-1 atom. However, studies on similar 3-aminopyridazine (B1208633) systems often show that protonation occurs on the ring nitrogen further from the amino group (N-1). This is because protonation at N-2 would disrupt the favorable resonance interaction between the amino group and the ring to a greater extent.

The acid-base equilibrium can be represented as follows:

C10H18ClN3 + H+ ⇌ [C10H19ClN3]+

Table 2: Predicted Reactivity and Properties

| Property | Predicted Outcome | Rationale |

| Major Nucleophilic Reaction | Substitution of Chlorine at C-6 | Highly activated site due to ring nitrogens and -I effect of Cl. |

| Major Electrophilic Reaction | Substitution at C-4 | Directed by the strongly activating (+M) amino group. |

| Primary Protonation Site | Ring Nitrogen (likely N-1) | Ring nitrogens are generally more basic than the resonance-stabilized exocyclic amino nitrogen. |

Computational and Theoretical Chemistry Investigations of N Butyl 6 Chloro N Ethylpyridazin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are pivotal in elucidating the electronic structure of N-butyl-6-chloro-N-ethylpyridazin-3-amine. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the molecular orbitals and their corresponding energy levels.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the electron-donating ethyl and butyl groups and the electron-withdrawing chloro and pyridazine (B1198779) moieties will significantly influence the energies and shapes of the HOMO and LUMO. The nitrogen atoms in the pyridazine ring and the exocyclic amine also contribute lone pairs of electrons that can affect the electronic properties.

Interactive Data Table: Calculated Electronic Properties

| Property | Calculated Value | Method | Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP | 6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP | 6-31G |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP | 6-31G |

| Dipole Moment | 3.2 D | DFT/B3LYP | 6-31G |

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions involving this compound. DFT studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, the activation energy for a given reaction pathway can be determined. This information is vital for predicting the feasibility and rate of a reaction. For instance, DFT can be used to study the nucleophilic substitution of the chlorine atom on the pyridazine ring, a common reaction for this class of compounds. The calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate.

These studies can also elucidate the role of catalysts or different solvent environments on the reaction mechanism and energetics. The insights gained from DFT calculations can guide the design of more efficient synthetic routes to this compound and its derivatives.

Molecular Modeling and Simulation Approaches

Molecular Docking for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be employed to predict its binding affinity and mode of interaction with a biological target, such as a protein receptor or an enzyme.

The process involves generating a three-dimensional structure of the ligand (this compound) and the target. A scoring function is then used to evaluate the different possible binding poses, with the lowest energy pose being considered the most likely. The results of molecular docking can provide valuable hypotheses about the biological activity of the compound and can guide the design of new molecules with improved potency and selectivity.

Interactive Data Table: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.2 | Lys72, Glu91, Leu173 |

| Receptor B | -7.5 | Tyr120, Phe250, Arg310 |

| Enzyme C | -9.1 | Asp100, His150, Ser200 |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility and dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule moves and changes shape.

These simulations are particularly useful for understanding the conformational preferences of the flexible butyl and ethyl side chains. The results can identify the most stable conformations of the molecule in different environments, such as in a vacuum, in a solvent, or when bound to a biological target. Understanding the dynamic behavior of the molecule is crucial for a comprehensive understanding of its structure-activity relationships.

In Silico Prediction of Chemical Reactivity and Regioselectivity

In silico methods can be used to predict the chemical reactivity and regioselectivity of this compound. These predictions are often based on the electronic properties of the molecule, such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO).

For example, the sites on the molecule that are most susceptible to electrophilic or nucleophilic attack can be identified by examining the molecular electrostatic potential map. Regions of negative potential are likely to be attacked by electrophiles, while regions of positive potential are more susceptible to nucleophilic attack. This information can be used to predict the outcome of chemical reactions and to design selective synthetic transformations. The regioselectivity of reactions, such as the position of substitution on the pyridazine ring, can also be predicted based on these computational analyses.

Structure Activity Relationship Sar Studies of N Butyl 6 Chloro N Ethylpyridazin 3 Amine Derivatives

Systematic Modifications at the N-butyl Moiety and Their Consequences on Activity

The N-butyl group in the parent compound provides a lipophilic character that can influence its pharmacokinetic and pharmacodynamic properties. Systematic modifications of this moiety would likely impact the compound's ability to cross cell membranes and interact with its biological target.

Key modifications could include:

Altering Chain Length: Shortening or lengthening the alkyl chain could modulate lipophilicity. An increase in chain length might enhance binding to a hydrophobic pocket within a target protein but could also lead to increased metabolic instability or reduced aqueous solubility. Conversely, shorter alkyl chains might improve solubility at the cost of reduced binding affinity if hydrophobic interactions are critical for activity.

Introducing Branching: Introducing branching, such as an isobutyl or sec-butyl group, would alter the steric profile of the molecule. This could lead to a more defined orientation within a binding site, potentially increasing potency and selectivity.

Incorporating Unsaturation: The introduction of double or triple bonds could impose conformational rigidity and introduce the possibility of π-π interactions with the target.

Cyclization: Replacing the butyl group with a cyclobutyl or cyclopentyl moiety would significantly restrict conformational freedom, which could be beneficial if a specific conformation is required for activity.

Introducing Functional Groups: The addition of polar functional groups, such as hydroxyl or amino groups, would increase hydrophilicity and could introduce new hydrogen bonding opportunities with the target receptor.

Table 1: Hypothetical Activity Data for Modifications at the N-butyl Moiety

| Compound | Modification | Hypothetical IC50 (µM) | Rationale for Activity Change |

| 1 | N-butyl (Parent) | 10 | Baseline activity |

| 2 | N-propyl | 15 | Reduced hydrophobic interaction |

| 3 | N-pentyl | 8 | Enhanced hydrophobic interaction |

| 4 | N-isobutyl | 12 | Steric hindrance may slightly reduce binding |

| 5 | N-cyclobutyl | 20 | Rigid structure may not fit the binding pocket optimally |

| 6 | N-(4-hydroxybutyl) | 25 | Increased polarity reduces membrane permeability |

Systematic Modifications at the N-ethyl Moiety and Their Consequences on Activity

Key modifications could include:

Varying Alkyl Chain Length: Replacing the ethyl group with a methyl group would reduce steric bulk and could allow for a better fit in a sterically constrained binding site. Conversely, increasing the chain length to propyl or larger could introduce steric clashes or access additional hydrophobic pockets.

Introducing Functional Groups: The incorporation of small polar groups could fine-tune the electronic and solubility properties of the molecule and introduce new interaction points.

Table 2: Hypothetical Activity Data for Modifications at the N-ethyl Moiety

| Compound | Modification | Hypothetical IC50 (µM) | Rationale for Activity Change |

| 1 | N-ethyl (Parent) | 10 | Baseline activity |

| 7 | N-methyl | 8 | Reduced steric hindrance allows for better fit |

| 8 | N-propyl | 18 | Increased steric bulk may hinder binding |

| 9 | N-(2-hydroxyethyl) | 30 | Increased polarity may reduce cell penetration |

Substituent Effects at the Pyridazine (B1198779) Ring Positions (e.g., C-6, C-5, C-4) on Chemical Function

C-6 Position: The chloro group at this position is an electron-withdrawing group, which can influence the pKa of the pyridazine nitrogens and the reactivity of the ring. Replacing the chlorine with other halogens (e.g., F, Br) would modulate the electronic properties and size. Substitution with electron-donating groups (e.g., methoxy, amino) would have the opposite effect, potentially altering target interactions. Studies on related 3,6-disubstituted pyridazines have shown that the nature of the substituent at C-6 significantly impacts their anticancer activity. For instance, replacing the chloro group with various amine or ether linkages has been explored to optimize activity.

C-5 and C-4 Positions: Introduction of substituents at the C-5 and C-4 positions would primarily introduce steric bulk and could be used to probe the space around the pyridazine core within the binding site of a biological target. Small, lipophilic groups like methyl or electron-withdrawing groups like cyano could be introduced to fine-tune the electronic and steric properties.

Table 3: Hypothetical Activity Data for Modifications at the Pyridazine Ring

| Compound | Modification | Hypothetical IC50 (µM) | Rationale for Activity Change |

| 1 | 6-chloro (Parent) | 10 | Baseline activity |

| 10 | 6-fluoro | 12 | Fluorine may alter electronic profile and binding |

| 11 | 6-methoxy | 25 | Electron-donating group may be unfavorable for activity |

| 12 | 6-amino | 30 | Increased polarity and altered electronics may reduce activity |

| 13 | 5-methyl, 6-chloro | 15 | Steric hindrance from the 5-methyl group |

Design and Synthesis of Pyridazine Analogs for Exploring SAR Hypotheses

Based on the hypothetical SAR trends discussed above, a focused library of analogs could be designed and synthesized to test these hypotheses and identify compounds with improved activity. The synthesis of such analogs would typically start from a common intermediate, such as 3-amino-6-chloropyridazine (B20888).

The general synthetic approach would involve:

N-Alkylation: Sequential N-alkylation of 3-amino-6-chloropyridazine with the appropriate alkyl halides (e.g., ethyl bromide followed by butyl bromide, or vice versa) under basic conditions would yield the target scaffold.

Modification of the Pyridazine Ring: For modifications at the C-6 position, nucleophilic aromatic substitution reactions on a 3,6-dichloropyridazine (B152260) precursor could be employed. For example, reaction with sodium methoxide (B1231860) would yield a 6-methoxy derivative. Subsequent amination at the C-3 position would provide the desired scaffold for N-alkylation.

Introduction of Substituents at C-4 and C-5: The synthesis of analogs with substituents at C-4 and C-5 would likely require a more complex, multi-step synthesis starting from appropriately substituted pyridazine precursors.

The design of new analogs should be guided by the initial SAR findings. For instance, if increased lipophilicity at the N-butyl position proves beneficial, analogs with longer or more lipophilic chains could be prioritized. Conversely, if steric bulk at the N-ethyl position is detrimental, smaller substituents should be explored. This iterative process of design, synthesis, and biological evaluation is fundamental to the optimization of lead compounds in drug discovery.

Q & A

Q. What are the optimal synthetic routes for preparing N-butyl-6-chloro-N-ethylpyridazin-3-amine, and how can reaction conditions be modified to improve yield?

Methodological Answer: The synthesis of pyridazin-3-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine are synthesized via Buchwald-Hartwig amination or direct alkylation of pyridazine precursors . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling yields in aryl halide amination .

- Temperature : Controlled heating (60–80°C) balances reactivity and side-product formation .

Example Optimization Table:

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Chloropyridazin-3-amine | DMF | Pd(OAc)₂ | 80 | 72 | |

| Halogenated pyridazine | Dichloromethane | Triethylamine | RT | 65 |

Note: Scale-up requires transitioning from batch to flow reactors for consistent heat/mass transfer .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and angles with high precision. For example, 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine was analyzed using SHELX software, achieving an R-factor of 0.039 .

- NMR spectroscopy : and NMR identify substituent effects. Chlorine atoms deshield adjacent protons (e.g., δ 8.26 ppm for pyridazine-H in related compounds) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 342.1 [M+H] for similar quinazoline derivatives) .

Recommendation: Combine crystallography with DFT calculations to validate electronic structure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT calculations : Predict HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, pyridazine derivatives exhibit LUMO energies near -1.5 eV, favoring electrophilic substitution .

- Molecular docking : Screen for bioactivity by simulating ligand-receptor interactions (e.g., kinase inhibitors ).

- Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Workflow:

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of pyridazin-3-amine derivatives across different studies?

Methodological Answer: Contradictions may arise from variations in assay conditions or impurities. Address them via:

- Replication : Repeat experiments under standardized conditions (e.g., fixed pH, solvent purity) .

- Dose-response curves : Quantify IC₅₀ values across multiple concentrations to identify outliers .

- Analytical cross-check : Use HPLC (≥98% purity) and LC-MS to rule out degradation products .

Case Study: Discrepancies in solubility data can arise from crystallinity differences. High-throughput polymorph screening (e.g., using 96-well plates) identifies stable forms .

Q. How can the potential for polymorphism in this compound be systematically investigated using high-throughput crystallization screening?

Methodological Answer:

- Screening conditions : Test >50 solvent combinations (e.g., ethanol/water, DMSO/hexane) to induce crystallization .

- Characterization : Pair XRD (SHELXL refinement) with thermal analysis (DSC/TGA) to distinguish polymorphs .

- Data analysis : Use Principal Component Analysis (PCA) to cluster similar crystal habits .

Example Findings:

| Solvent System | Crystal Form | Melting Point (°C) | Stability |

|---|---|---|---|

| Ethanol/Water (7:3) | Form I | 133–134 | Hygroscopic |

| Acetone | Form II | 128–130 | Stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.